![molecular formula C11H15NO2 B2701703 N-(2-Methoxybenzyl)oxetan-3-yl-amine CAS No. 1342537-88-5](/img/structure/B2701703.png)
N-(2-Methoxybenzyl)oxetan-3-yl-amine
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Description
“N-(2-Methoxybenzyl)oxetan-3-yl-amine” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies that could provide insight. For instance, a study describes the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines in methanol at 60 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, and a boiling point of 311.2±37.0 °C at 760 mmHg .Scientific Research Applications
Metalloporphyrin-Catalyzed C-H Bond Functionalization
Recent research has highlighted the significant role of metalloporphyrin-catalyzed C-H bond functionalization in organic synthesis, demonstrating its utility in hydroxylation, amination, and carbenoid insertion. These processes enable the creation of C-O, C-N, and C-C bonds with high regio-, diastereo-, or enantioselectivity. N-(2-Methoxybenzyl)oxetan-3-yl-amine, due to its structural attributes, may participate in such transformations, potentially acting as a substrate or intermediate in the synthesis of complex molecules. This method's utility spans the modification of steroids, cycloalkanes, and benzylic hydrocarbons, showcasing its broad applicability in organic chemistry and material science (C. Che et al., 2011).
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) have been extensively studied for their ability to mineralize nitrogen-containing compounds, such as this compound, found in industrial effluents. These processes offer a promising avenue for the degradation of recalcitrant organic pollutants, improving the efficacy of wastewater treatment schemes. Specifically, the reactivity of ozone and the Fenton process with amines, dyes, and pesticides highlights the potential for efficient degradation mechanisms that could be applied to this compound, contributing to environmental remediation efforts (Akash P. Bhat & P. Gogate, 2021).
Antioxidant Activity Determination
The determination of antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Given its structural features, this compound could be investigated for antioxidant properties using assays such as ORAC, HORAC, TRAP, and TOSC. These methods, based on the transfer of hydrogen atoms or electrons, provide insights into the antioxidant capacity of compounds, which is vital for understanding their potential health benefits and applications in disease prevention (I. Munteanu & C. Apetrei, 2021).
Remediation of Environmental Pollutants
The removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions highlights the broader application of advanced degradation techniques for environmental pollutants. Similar strategies could be explored for this compound, utilizing adsorption, photocatalytic degradation, and advanced oxidation processes. This approach underscores the importance of developing sustainable and efficient methods for the remediation of complex organic compounds from environmental matrices (G. Prasannamedha & P. S. Kumar, 2020).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMWCNOBLSZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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